2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane
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Overview
Description
2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethyl and a methyl group at the 2 position, and a phenoxymethyl group at the 4 position. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane can be achieved through several methods. One common method involves the reaction of ethyl methyl ketone with phenoxyacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Scientific Research Applications
2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis
Properties
CAS No. |
90448-60-5 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O3/c1-3-13(2)15-10-12(16-13)9-14-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
NSPZHNQCMPSCEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)COC2=CC=CC=C2)C |
Origin of Product |
United States |
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